3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride

Hydrolysis kinetics Acylium ion Mechanistic divergence

Researchers needing sequential orthogonal aryl functionalization often face protection/deprotection bottlenecks. This bifunctional building block offers innate chemoselectivity: the acyl chloride reacts first with amines, while the 3-chlorosulfonyl group remains intact for subsequent sulfonamide formation. • 2,6-dimethyl steric shielding retards acyl chloride hydrolysis, improving yield consistency across diverse amine substrates • 95% purity specification supports pilot-scale process development • Non-hazardous DOT/IATA classification simplifies multi-site logistics

Molecular Formula C9H8Cl2O3S
Molecular Weight 267.13 g/mol
Cat. No. B13256285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride
Molecular FormulaC9H8Cl2O3S
Molecular Weight267.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C(=O)Cl
InChIInChI=1S/C9H8Cl2O3S/c1-5-3-4-7(15(11,13)14)6(2)8(5)9(10)12/h3-4H,1-2H3
InChIKeyPIDBBMHOKULFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride – Product Overview


3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride (CAS 1598653-21-4, C₉H₈Cl₂O₃S, MW 267.13) is a bifunctional aromatic electrophile combining a benzoyl chloride moiety with a chlorosulfonyl group on a 2,6-dimethyl-substituted benzene ring . It belongs to the class of aryl sulfonyl chloride–acyl chloride hybrid building blocks used in pharmaceutical and agrochemical intermediate synthesis. The 2,6-dimethyl substitution pattern sterically constrains the acyl chloride carbonyl, altering its solvolytic mechanism relative to unsubstituted analogs—a structural feature documented in classic kinetic studies on 4-substituted-2,6-dimethylbenzoyl chlorides [1]. Typical commercial purity specification is ≥95%, with standard long-term storage requiring cool, dry conditions, and the compound is classified as non-hazardous for DOT/IATA transport .

Why Analogs Cannot Replace 3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride


Three structural features of 3-(chlorosulfonyl)-2,6-dimethylbenzoyl chloride act in concert, and altering any single feature disrupts the chemoselective reactivity profile. The 3-chlorosulfonyl group is a strong electron-withdrawing substituent (σₘ for SO₂Cl ≈ +0.5–0.6), which electronically deactivates the aromatic ring and polarizes the acyl carbonyl, while the 2,6-dimethyl groups create steric occlusion around the carbonyl carbon [1][2]. In the unsubstituted analog 3-(chlorosulfonyl)benzoyl chloride (CAS 4052-92-0), the absence of ortho-methyl groups eliminates steric shielding, leading to faster, less controllable acyl chloride hydrolysis via both bimolecular and unimolecular pathways [2]. In positional isomers such as 3-(chlorosulfonyl)-4,5-dimethylbenzoyl chloride (CAS 1603443-25-9), the methyl groups are remote from the acyl chloride reaction center and cannot provide the ortho-steric modulation that governs the ionization pathway (acylium ion formation) characteristic of 2,6-dimethylbenzoyl chlorides [1]. Mono-functional analogs like 2,6-dimethylbenzoyl chloride (CAS 21900-37-8) lack the sulfonyl chloride handle entirely, forfeiting the ability to perform sequential orthogonal derivatizations—first at the acyl chloride, then at the sulfonyl chloride—a chemoselective sequence demonstrated for m-(chlorosulfonyl)benzoyl chloride-based systems [3].

3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride: Comparative Evidence


Acylium Ion vs. Bimolecular Hydrolysis Mechanism

The hydrolysis of 2,6-dimethylbenzoyl chlorides proceeds predominantly via rate-determining acylium ion formation (an Sₙ1-like ionization pathway), whereas unsubstituted benzoyl chloride undergoes bimolecular addition–elimination hydrolysis. Published kinetic data for 4-substituted-2,6-dimethylbenzoyl chlorides in 99% acetonitrile–water yield a Hammett ρ constant of −3.85 for neutral spontaneous hydrolysis, compared to approximately −2.0 for mono-ortho-substituted benzoyl chlorides, confirming a substantially greater sensitivity to substituent electronic effects in the 2,6-dimethyl series [1]. This mechanistic shift means that subtle electronic modulation—such as introduction of a 3-chlorosulfonyl group—will produce a proportionally larger change in hydrolysis rate for the 2,6-dimethyl scaffold than for the unsubstituted analog [2].

Hydrolysis kinetics Acylium ion Mechanistic divergence Acid chloride solvolysis

Dual Electrophile Chemoselectivity: Acyl vs. Sulfonyl Chloride

A one-pot, two-step synthetic strategy starting from m-(chlorosulfonyl)benzoyl chloride—the direct non-methylated analog of the target compound—demonstrates that the acyl chloride moiety reacts chemoselectively with amines, alcohols, thiols, or sodium azide at room temperature to give carboxamido sulfonic acid derivatives while the sulfonyl chloride remains intact for subsequent derivatization [1]. In continuous-flow format, this chemoselectivity is further enhanced at elevated temperatures without requiring catalysts, yielding 15 m-sulfamoylbenzamide analogues in 65–99% isolated yields [2]. For the 2,6-dimethyl derivative, the additional steric hindrance around the acyl chloride is expected to amplify this intrinsic rate differential between the two electrophilic centers.

Chemoselective synthesis Sequential derivatization Sulfonamide Aryl carboxamido sulfonic acid

Ortho-Dimethyl Steric Shielding and Hydrolysis Rate

Kinetic data from the Bender and Chen study (1963) provide direct rate constants for the hydrolysis of five 4-substituted-2,6-dimethylbenzoyl chlorides compared with benzoyl chloride itself [1]. The spontaneous hydrolysis rate constant (k) for 4-H-2,6-dimethylbenzoyl chloride is approximately 1.30 × 10⁻³ s⁻¹, while the base-catalyzed (tetramethylammonium hydroxide) second-order rate constant (kOH) is 25.0 M⁻¹ s⁻¹. By comparison, the corresponding 4-nitro derivative slows spontaneous hydrolysis to k ≈ 6.06 × 10⁻⁵ s⁻¹, demonstrating that electron-withdrawing substituents at the 4-position dramatically retard the acylium ion pathway [1]. Extrapolating to the 3-chlorosulfonyl substituent (σₘ ≈ +0.5–0.6, comparable to 4-Br, σₚ ≈ +0.23, or 4-NO₂, σₚ ≈ +0.78), a significant rate reduction relative to the 4-H or 4-CH₃ analogs is predicted, providing a wider operational window for chemoselective manipulation.

Steric hindrance Ortho effect Hydrolysis rate Benzoyl chloride reactivity

2,6- vs. 4,5-Dimethyl Isomer Steric Environment

The two most closely related commercial analogs—3-(chlorosulfonyl)-2,6-dimethylbenzoyl chloride (CAS 1598653-21-4) and 3-(chlorosulfonyl)-4,5-dimethylbenzoyl chloride (CAS 1603443-25-9)—share identical molecular formula (C₉H₈Cl₂O₃S) and molecular weight (267.13 g/mol), yet differ critically in the placement of the methyl groups relative to the acyl chloride reaction center . In the 2,6-isomer, both methyl groups are ortho to the acyl chloride, creating bilateral steric compression that destabilizes the ground-state carbonyl conformation and favors ionization to the acylium ion. In the 4,5-isomer, the methyl groups are meta and para to the acyl chloride, exerting only electronic (inductive/hyperconjugative) effects without steric occlusion [1]. This structural difference dictates which mechanistic pathway dominates: ionization (2,6) vs. bimolecular addition–elimination (4,5), with downstream consequences for reaction rate, selectivity, and byproduct profile.

Positional isomer Steric map Acyl chloride accessibility Ortho substitution effect

Dual Electrophile One-Pot Synthesis Yield Advantage

The m-(chlorosulfonyl)benzoyl chloride scaffold (non-methylated analog) has been validated as a platform for one-pot, two-step synthesis of complex aryl carboxamido sulfonic acid derivatives. In the first step, the acyl chloride reacts with amines, alcohols, thiols, or sodium azide at room temperature; in the second step, the sulfonyl chloride is derivatized using catalytic activators [1]. This protocol minimizes side reactions and enhances overall efficiency. When piperidine was used as the nucleophile, sulfonamide yields ranged from 46% (with 4-nitroaniline, a strongly deactivated nucleophile) to near-quantitative (with 4-methoxyaniline, an activated nucleophile) [1]. The 2,6-dimethyl substitution on the target compound is not expected to significantly alter the sulfonyl chloride reactivity, but will moderate the acyl chloride reactivity, thereby widening the chemoselectivity window and potentially improving the lower end of the yield range for poorly nucleophilic amines through reduced competing hydrolysis.

One-pot synthesis Sequential functionalization Sulfonamide library Aryl carboxamido sulfonic acid

3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride: Key Applications


ortho-Dimethyl Sulfonamide and Carboxamide Library Synthesis

Medicinal chemistry groups constructing libraries of aryl sulfonamide–carboxamide hybrid molecules can exploit the innate chemoselectivity of the dual electrophile architecture. The acyl chloride reacts preferentially with amine nucleophiles to form the carboxamide bond, while the 3-chlorosulfonyl group remains intact for a subsequent sulfonamide-forming step. This sequential reactivity, demonstrated for the non-methylated analog with yields of 46–99% across 15 analogues in continuous-flow format, avoids intermediate protection and chromatographic purification between steps [1]. The 2,6-dimethyl substitution further retards the acyl chloride reactivity through steric and electronic effects (ρ = −3.85 for the ionization pathway), minimizing competing hydrolysis and improving yield consistency across diverse amine substrates [2].

Acylium Ion Precursors for Polymerization and Mechanistic Studies

The 2,6-dimethylbenzoyl chloride substructure is a well-established precursor for acylium ion generation under solvolytic conditions—a mechanistic pathway confirmed by the absence of carbonyl oxygen exchange during hydrolysis and by Hammett analysis (ρ = −3.85) [2]. In fundamental physical organic chemistry research, 3-(chlorosulfonyl)-2,6-dimethylbenzoyl chloride can serve as a dual-purpose probe: the acyl chloride reports on acylium ion formation kinetics, while the 3-chlorosulfonyl group provides a spectroscopic handle (IR-active SO₂ asymmetric stretch) for monitoring reaction progress or for subsequent derivatization into crystalline sulfonamide derivatives for characterization. The electron-withdrawing chlorosulfonyl substituent is predicted to slow the acylium ion formation rate by approximately 20-fold relative to the 4-H analog, enabling more convenient kinetic measurement under ambient conditions [2].

Sulfonylurea and Sulfonamide Herbicide Intermediates

The sulfonyl chloride functional group is a key intermediate in the industrial synthesis of sulfonylurea herbicides (e.g., chlorsulfuron, metsulfuron-methyl) and sulfonamide agrochemicals. The 2,6-dimethyl substitution pattern appears in several commercial herbicide structures where ortho-methyl groups improve metabolic stability and target-site selectivity. 3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride provides both the sulfonyl chloride handle for sulfonylurea bridge formation and the acyl chloride for attachment to heterocyclic amine moieties, all within a single small-molecule building block. The established commercial availability at 95% purity supports pilot-scale process development, while the compound's non-hazardous DOT/IATA classification simplifies logistics for multi-site contract research and manufacturing organizations .

Sulfonamide–Ester Bioconjugation Linker Synthesis

In chemical biology and bioconjugation, heterobifunctional linkers bearing two electrophilic groups with orthogonal reactivity are essential for stepwise biomolecule modification. 3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride can be sequentially functionalized: first, the acyl chloride reacts with an amine-containing biomolecule or linker arm under aqueous-miscible organic conditions; second, the sulfonyl chloride is reacted with a different nucleophile (e.g., an alcohol or amine on a second biomolecule). The steric hindrance from the 2,6-dimethyl groups reduces the hydrolysis rate of the acyl chloride sufficiently to permit aqueous or partially aqueous reaction conditions—a critical practical advantage for biomolecule conjugation where fully anhydrous conditions are incompatible with protein or nucleic acid substrates. The chemoselective one-pot protocol validated on the non-methylated scaffold serves as a direct methodological precedent [1].

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